(R)-Bifonazole

Antifungal Activity Enantioselectivity Candida albicans

Chiral purity analysis of bifonazole drug substance requires an authenticated single enantiomer-racemic mixture cannot resolve peak identity. (R)-Bifonazole (CAS 91487-85-3) is the definitive R-enantiomer reference standard for chiral HPLC and SFC method development on polysaccharide-based CSPs. • Validates system suitability and identifies R-enantiomer elution order in racemic bifonazole samples. • Serves as stereochemically pure control in antifungal enantioselectivity screening, where bifonazole enantiomers lack differential activity against C. albicans. • Supplied with full analytical characterization for immediate use in regulated QC workflows.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 91487-85-3
Cat. No. B1252400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Bifonazole
CAS91487-85-3
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1
InChIKeyOCAPBUJLXMYKEJ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bifonazole: Chiral Antifungal Enantiomer Overview


(R)-Bifonazole is the R-enantiomer of the imidazole antifungal drug bifonazole, a chiral compound existing as a pair of non-superimposable mirror-image isomers [1]. The clinically used drug is the racemic mixture, a 1:1 combination of the (R)- and (S)-enantiomers [2]. While stereochemistry is a critical determinant of biological activity for many chiral drugs, peer-reviewed studies on the isolated enantiomers of bifonazole have established that they do not exhibit enantioselectivity in their primary antifungal action against Candida albicans [3]. This finding shifts the utility of the isolated (R)-enantiomer away from therapeutic advantage and toward specialized roles as an analytical reference standard in chiral chromatography and as a chiral building block in synthetic chemistry.

Why (R)-Bifonazole Cannot Be Replaced by the Racemate


While the racemic mixture and the isolated (R)-enantiomer are equipotent as antifungal agents [1], they are not interchangeable in all scientific or industrial contexts. The substitution fails when the application requires a specific enantiomeric form. In analytical method development, for instance, the pure (R)-enantiomer is essential for validating chiral separation methods, serving as a reference to determine the elution order and resolution of enantiomers from the racemate [2]. Similarly, in chemical synthesis, the pure enantiomer may be required as a starting material or intermediate to ensure the stereochemical integrity of a downstream chiral product. In these scenarios, the racemic compound, being a 50:50 mixture, is an unsuitable substitute due to its lack of stereochemical purity.

Key Differentiating Evidence for (R)-Bifonazole


Enantioselectivity in Antifungal Activity

The primary differentiating evidence for (R)-bifonazole is the absence of enantioselectivity in its antifungal activity. In vitro evaluation of the isolated enantiomers against different strains of C. albicans showed no significant difference in potency compared to the (S)-enantiomer or the racemic mixture [1]. This finding is a critical factor in procurement, as it demonstrates that the (R)-enantiomer offers no therapeutic performance advantage over the more readily available racemic drug.

Antifungal Activity Enantioselectivity Candida albicans Chiral Pharmacology

Chiral Separation Performance

For analytical chemists, the key differentiator is the compound's utility in chiral separations. Studies have successfully used polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD to achieve baseline separation of bifonazole enantiomers [1]. This established method, with the pure (R)-enantiomer serving as a critical reference standard, provides a verified approach for quality control and purity assessment of racemic bifonazole batches. The pure enantiomer is the necessary tool to validate these analytical methods.

Chiral Chromatography Analytical Method Validation Enantioseparation HPLC

Physicochemical Identity and Purity

The (R)-bifonazole enantiomer is defined by its specific stereochemistry and its corresponding CAS number (91487-85-3), which differentiates it from the (S)-enantiomer (CAS 91487-86-4) and the racemate (CAS 60628-96-8) [1]. It is commercially available as a research chemical with a typical purity specification of ≥95% or ≥98% . This established identity and purity profile are essential for any application requiring a defined chemical entity, ensuring reproducibility in experimental or synthetic procedures.

Purity Physicochemical Properties Specifications Quality Control

Optimal Application Scenarios for (R)-Bifonazole


Chiral Analytical Reference Standard

(R)-Bifonazole is the definitive reference standard for developing and validating chiral HPLC or SFC methods for the enantiomeric purity analysis of bifonazole drug substance or formulated products [1]. Its use is essential for establishing system suitability, identifying enantiomer peaks in a racemic sample, and quantifying the levels of the undesired (S)-enantiomer in batches of the chiral drug. This application is supported by the established methods for bifonazole enantiomer separation using polysaccharide-based chiral stationary phases [1].

In Vitro Pharmacology Control

In studies investigating the biological activity of azole antifungals, the pure (R)-enantiomer serves as a stereochemically pure control compound. Since the enantiomers of bifonazole have been shown to lack enantioselectivity against C. albicans [2], the (R)-enantiomer can be used as a negative control for enantioselectivity when screening novel chiral antifungal agents, providing a baseline for what a non-enantioselective interaction looks like in a given assay system.

Chiral Building Block in Synthesis

The (R)-enantiomer of bifonazole can be utilized as a chiral starting material or intermediate in the synthesis of more complex chiral antifungal agents or other pharmaceutical compounds. The established synthetic route to obtain both enantiomers of bifonazole in high enantiomeric purity [2] confirms its availability as a reliable building block. This application is driven by the need for stereochemically defined inputs to control the final stereochemistry of a novel drug candidate.

Stereochemistry-Dependent Toxicity Research

While no difference in antifungal activity was found, the pure (R)-enantiomer is the required tool for investigating potential stereochemistry-dependent differences in other pharmacological properties, such as off-target toxicity, metabolic stability, or drug-drug interactions [2]. These studies are a standard part of modern drug development for chiral compounds and are essential for a complete understanding of the drug's safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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